molecular formula C12H15NO3 B12324217 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid

Cat. No.: B12324217
M. Wt: 221.25 g/mol
InChI Key: PHUOJEKTSKQBNT-UHFFFAOYSA-N
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Description

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is an organic compound that features an allyloxy group attached to a phenyl ring, which is further connected to a 2-aminopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid typically involves several steps:

    Preparation of 4-allyloxybenzaldehyde: This can be achieved through the O-allylation of vanillin.

    Formation of 3-(4-(Allyloxy)phenyl)-2-nitropropanoic acid: This involves the nitration of the allyloxybenzaldehyde followed by a condensation reaction with nitroethane.

    Reduction to this compound: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid can undergo various types of chemical reactions:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.

Major Products

    Epoxides: and from oxidation.

    Amines: from reduction.

    Nitro: , , and derivatives from substitution reactions.

Scientific Research Applications

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets. For instance, the amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Allyloxy)phenylacetic acid
  • 3-(4-(Allyloxy)phenyl)propanoic acid
  • 4-(Allyloxy)benzoic acid

Uniqueness

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is unique due to the presence of both an allyloxy group and an amino acid moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUOJEKTSKQBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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